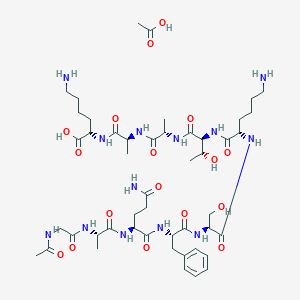
Prostate Specific Antigen-1 (153-161)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostate Specific Antigen-1
Aplicaciones Científicas De Investigación
Prostate Cancer Detection
Prostate Specific Antigen (PSA) is a key biomarker in the detection of prostate cancer. Research has shown that different molecular forms of PSA, such as free PSA and PSA complexed with various protease inhibitors, enhance the specificity of PSA in clinical applications. Additionally, human glandular kallikrein 2 (KLK2), a homologous prostate-localized antigen, may further reduce unnecessary prostate biopsies (Stephan, Jung, Lein, & Diamandis, 2007).
Regulation of PSA Expression
The expression of PSA is regulated by an upstream enhancer located in the 5′-flanking region of the human PSA gene. This enhancer is androgen-responsive and requires a promoter for activity. The study of this enhancer has revealed insights into prostate-specific gene expression, which may involve the interaction of prostate-specific proteins or protein complexes with the enhancer (Schuur et al., 1996).
PSA in Serum
The predominant form of PSA in serum is in complex with alpha 1-antichymotrypsin. This discovery has implications for the measurement of PSA immunoreactivity in patients with prostate cancer. Understanding the forms in which PSA occurs in the blood is crucial for accurate monitoring and diagnosis of prostate cancer (Lilja et al., 1991).
PSA Immunossensing
The development of immunoassays for PSA has been advanced with the use of surface plasmon resonance biosensors. These novel analytical technologies enable more accurate and efficient detection of PSA, which benefits both clinicians and patients in the diagnosis and monitoring of prostate cancer (Huang et al., 2005).
Therapeutic Applications
Research on prostate-specific membrane antigen (PSMA) targeted radionuclide therapy for metastasized castration-resistant prostate cancer suggests the potential for improved therapeutic alternatives. Studies have shown that certain isotopes, when combined with PSMA-617, provide more effective treatment options (Müller et al., 2019).
Prostate-Specific Antigen in Monitoring Therapy
PSA levels are widely used for monitoring the efficacy of therapy for prostate cancer. Clinical studies have found PSA levels to be of prognostic value in patients undergoing various treatments for advanced prostate cancer (Kuriyama et al., 1981).
Propiedades
Secuencia |
CYASGWGSI |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Prostate Specific Antigen-1 (153-161) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




